1,1':4',1'':4'',1'''-QUATERPHENYL-4,4'''-DISULFONIC ACID DIPOTASSIUM SALT
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Overview
Description
1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl-4,4’‘’-disulfonic acid dipotassium salt is a complex organic compound characterized by its unique structure consisting of four phenyl rings connected linearly with sulfonic acid groups at the terminal positions. This compound is known for its stability and versatility in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl-4,4’‘’-disulfonic acid dipotassium salt typically involves the sulfonation of 1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl. The process includes:
Sulfonation Reaction:
Neutralization: The sulfonic acid groups are then neutralized with potassium hydroxide (KOH) to form the dipotassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control the sulfonation reaction.
Purification: The product is purified through crystallization or other separation techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl-4,4’‘’-disulfonic acid dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the sulfonic acid groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonic acid derivatives.
Substitution: Formation of halogenated quaterphenyl derivatives.
Scientific Research Applications
1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl-4,4’‘’-disulfonic acid dipotassium salt has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of protein-ligand interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl-4,4’‘’-disulfonic acid dipotassium salt involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong ionic bonds with positively charged sites on proteins or other molecules, influencing their structure and function. The compound’s linear structure allows it to fit into specific binding sites, making it effective in various applications.
Comparison with Similar Compounds
Similar Compounds
1,1’4’,1’‘4’‘,1’‘’-Quaterphenyl: Lacks the sulfonic acid groups, making it less reactive in certain chemical reactions.
1,1’4’,1’‘4’‘,1’‘’-Quaterphenyl-4,4’‘’-dicarboxylic acid: Contains carboxylic acid groups instead of sulfonic acid groups, leading to different reactivity and applications.
1,1’4’,1’‘4’‘,1’‘’-Quaterphenyl-4,4’‘’-dimethyl: Contains methyl groups, affecting its solubility and reactivity.
Uniqueness
1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl-4,4’‘’-disulfonic acid dipotassium salt is unique due to its sulfonic acid groups, which enhance its solubility in water and its ability to participate in ionic interactions. This makes it particularly useful in applications requiring strong binding to positively charged sites.
Properties
CAS No. |
122636-62-8 |
---|---|
Molecular Formula |
C24H16K2O6S2 |
Molecular Weight |
542.703 |
IUPAC Name |
dipotassium;4-[4-[4-(4-sulfonatophenyl)phenyl]phenyl]benzenesulfonate |
InChI |
InChI=1S/C24H18O6S2.2K/c25-31(26,27)23-13-9-21(10-14-23)19-5-1-17(2-6-19)18-3-7-20(8-4-18)22-11-15-24(16-12-22)32(28,29)30;;/h1-16H,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
InChI Key |
AMLQYWKJHVIKSB-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
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